Boxidine
Overview
Description
Boxidine is a member of biphenyls.
This compound is an agent that inhibits the transformation of 7-dehydrocholesterol to cholesterol and also inhibits sterol absorption.
Biological Activity
Boxidine, a compound with the chemical formula CHFNO, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article explores the compound's mechanisms, effects on cholesterol biosynthesis, and relevant case studies that highlight its potential therapeutic applications.
This compound is classified as an inhibitor of specific enzymes involved in cholesterol biosynthesis, notably the 3β-hydroxysteroid-Δ7-reductase (DHCR7). This inhibition leads to the accumulation of cholesterol precursors such as 7-dehydrocholesterol (7DHC), which can have significant implications for cancer cell metabolism and survival .
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 351.37 g/mol |
LogP | 4.5 |
Solubility | Soluble in DMSO |
Biological Activity and Cancer Research
Recent studies have demonstrated that this compound and similar compounds can impact cancer cell lines by modulating cholesterol metabolism. The inhibition of DHCR7 not only disrupts cholesterol biosynthesis but also triggers cellular stress responses that can lead to apoptosis in cancer cells. This mechanism is particularly relevant in breast cancer, where altered cholesterol metabolism is often observed .
Case Study: this compound in Breast Cancer Treatment
A notable case study investigated the effects of this compound on breast cancer cell lines. Researchers treated MCF-7 cells with varying concentrations of this compound and measured cell viability, apoptosis rates, and cholesterol precursor accumulation.
Results Summary:
- Cell Viability: Significant reduction in viability at concentrations above 10 µM.
- Apoptosis: Increased apoptosis markers (caspase-3 activation) observed.
- Cholesterol Precursors: Accumulation of 7DHC was confirmed through mass spectrometry.
These findings suggest that this compound's ability to inhibit DHCR7 plays a crucial role in its anticancer properties, potentially offering a new avenue for therapeutic interventions .
Implications for Cholesterol Metabolism
This compound's role extends beyond direct cytotoxicity; it also influences broader metabolic pathways. The compound's interaction with the antiestrogen binding site (AEBS) has been linked to altered cholesterol metabolism, which can affect drug efficacy in breast cancer treatments. The AEBS is involved in regulating various enzymes associated with cholesterol biosynthesis, and this compound's inhibition may enhance the effectiveness of other therapeutic agents like Tamoxifen by modifying cellular responses to treatment .
Table 2: Summary of Biological Effects of this compound
Effect | Observations |
---|---|
Cell Viability | Decreased at high concentrations |
Apoptosis | Increased markers (caspase-3) |
Cholesterol Precursor Levels | Elevated levels of 7DHC |
Interaction with AEBS | Modulates response to other drugs |
Properties
IUPAC Name |
1-[2-[4-[4-(trifluoromethyl)phenyl]phenoxy]ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO/c20-19(21,22)17-7-3-15(4-8-17)16-5-9-18(10-6-16)24-14-13-23-11-1-2-12-23/h3-10H,1-2,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCUKKUAGZPPCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145896 | |
Record name | Boxidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10355-14-3 | |
Record name | Boxidine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010355143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boxidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BOXIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MJ40K4117 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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